rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis
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Overview
Description
rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis is a chiral compound with significant applications in organic synthesis. The compound features a cyclohexane ring substituted with a tert-butyldimethylsilyl (TBS) protecting group and an aldehyde functional group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis typically involves the protection of a cyclohexane derivative with a tert-butyldimethylsilyl group followed by the introduction of the aldehyde functionality. One common method includes the following steps:
Protection: The hydroxyl group on the cyclohexane derivative is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Oxidation: The protected cyclohexane is then subjected to oxidation to introduce the aldehyde group. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBS protecting group can be removed under acidic conditions, revealing the hydroxyl group for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Acidic conditions using reagents like hydrochloric acid or tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Hydroxyl group derivatives after deprotection.
Scientific Research Applications
rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group protects the hydroxyl functionality during various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-hydroxycyclohexane-1-carbaldehyde, cis: Lacks the TBS protecting group, making it more reactive but less stable.
rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-methanol, cis: Contains a primary alcohol instead of an aldehyde group.
Uniqueness
rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis is unique due to the presence of both the TBS protecting group and the aldehyde functionality, allowing for selective reactions and protection during multi-step synthesis. This combination of stability and reactivity makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H26O2Si |
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Molecular Weight |
242.43 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3 |
InChI Key |
HTTWFXHZXOETLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1C=O |
Origin of Product |
United States |
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